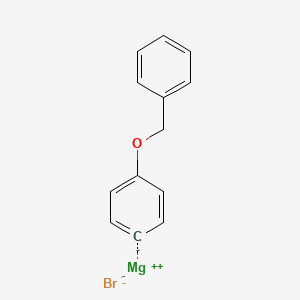

4-BENZYLOXYPHENYL MAGNESIUM BROMIDE

描述

Structure

3D Structure of Parent

属性

CAS 编号 |

120186-59-6 |

|---|---|

分子式 |

C13H11BrMgO |

分子量 |

287.43 g/mol |

IUPAC 名称 |

magnesium;phenylmethoxybenzene;bromide |

InChI |

InChI=1S/C13H11O.BrH.Mg/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1,3-10H,11H2;1H;/q-1;;+2/p-1 |

InChI 键 |

VMPINCGEFWWFMA-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)COC2=CC=[C-]C=C2.[Mg+2].[Br-] |

规范 SMILES |

C1=CC=C(C=C1)COC2=CC=[C-]C=C2.[Mg+2].[Br-] |

产品来源 |

United States |

Synthetic Methodologies for 4 Benzyloxyphenyl Magnesium Bromide

Direct Oxidative Insertion of Magnesium into Haloarenes

Optimization of Reaction Conditions and Solvent Systems (e.g., Tetrahydrofuran)

The choice of solvent is critical in Grignard reagent formation. Ethereal solvents, particularly tetrahydrofuran (B95107) (THF), are preferred due to their ability to solvate and stabilize the forming organomagnesium species. utexas.edu THF, being a polar aprotic solvent, effectively coordinates with the magnesium center, facilitating the reaction and preventing the aggregation of the Grignard reagent. utexas.edusigmaaldrich.com The concentration of the reagent is also a key parameter, with commercially available solutions often prepared at 1.0 M in THF. sigmaaldrich.com Reaction temperatures are typically kept low to moderate, and in some specialized cases using highly activated magnesium, temperatures as low as -78°C have been employed for the synthesis of functionalized Grignard reagents. organic-chemistry.orgresearchgate.net

Table 1: Optimization of Reaction Conditions for Grignard Reagent Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | Good at solvating cations, stabilizing the Grignard reagent. utexas.edu |

| Temperature | Low to moderate | Controls reaction rate and minimizes side reactions. organic-chemistry.org |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents reaction with atmospheric moisture and oxygen. stackexchange.com |

Role of Activating Agents for Magnesium Metal

The surface of magnesium metal is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction. stackexchange.com To overcome this, various activating agents are employed. A common laboratory practice involves the use of a small crystal of iodine, which reacts with the magnesium surface to expose a fresh, reactive layer. stackexchange.com Another technique is the use of 1,2-dibromoethane (B42909) to clean the magnesium surface through reductive elimination. stackexchange.com For more challenging substrates, highly reactive "Rieke magnesium," prepared by the reduction of a magnesium salt, can be used, allowing for the reaction to proceed even at very low temperatures. organic-chemistry.org

Impact of Impurities and Anhydrous Conditions on Grignard Formation

Grignard reagents are highly reactive and sensitive to protic substances. vedantu.comyoutube.com The presence of even trace amounts of water can quench the Grignard reagent, leading to the formation of the corresponding hydrocarbon (benzyloxybenzene in this case) and magnesium hydroxide (B78521) salts, thus reducing the yield of the desired product. vedantu.comyoutube.comquora.com Therefore, it is imperative that all glassware is flame-dried, and solvents are rigorously dried and deoxygenated before use. stackexchange.comquora.com An inert atmosphere, typically of argon or nitrogen, must be maintained throughout the reaction to prevent the degradation of the Grignard reagent by atmospheric moisture and oxygen. stackexchange.com

Halogen-Magnesium Exchange Reactions

An alternative and often more versatile method for preparing functionalized Grignard reagents is the halogen-magnesium exchange. harvard.edu This method involves the reaction of an aryl halide with a pre-formed organomagnesium reagent, typically an alkylmagnesium halide. harvard.edu This approach offers greater functional group tolerance as the reactions can often be carried out at lower temperatures. harvard.edu

Chemo- and Regioselective Considerations in Aryl Halide Precursors

The halogen-magnesium exchange process is influenced by the electronic nature of the aryl halide. Electron-withdrawing groups on the aromatic ring accelerate the rate of exchange, while electron-donating groups have a retarding effect. harvard.edu The type of halogen also plays a crucial role, with aryl iodides undergoing exchange more readily than aryl bromides. harvard.eduscribd.com In molecules with multiple halogen atoms, regioselectivity can often be achieved. For instance, in dibromides, the bromine atom positioned ortho to a chelating group can undergo selective exchange. harvard.eduscribd.com

Utilization of Auxiliary Magnesium Reagents (e.g., Isopropyl Magnesium Halides)

Isopropylmagnesium halides, such as isopropylmagnesium chloride (i-PrMgCl) and isopropylmagnesium bromide (i-PrMgBr), are commonly employed as the exchange reagents. harvard.edu These reagents are highly effective and can be used in stoichiometric amounts. harvard.edu The use of i-PrMgCl is often favored as it is commercially available as a stable solution in THF. harvard.edu To further enhance the reactivity and efficiency of the exchange, "Turbo-Grignard" reagents, such as i-PrMgCl·LiCl, have been developed. researchgate.net The presence of lithium chloride breaks up magnesium-ate complexes, leading to a more reactive Grignard species and allowing the exchange to occur under milder conditions with a broader range of functionalized substrates. clockss.orgresearchgate.net More complex magnesium ate complexes, like tributylmagnesate (nBu3MgLi) and dibutylisopropylmagnesate (iPrnBu2MgLi), have also been shown to facilitate halogen-magnesium exchange at very low temperatures. nih.govacs.orgorganic-chemistry.org

Table 2: Common Auxiliary Reagents in Halogen-Magnesium Exchange

| Reagent | Key Features |

|---|---|

| i-PrMgCl / i-PrMgBr | Commonly used, effective for many aryl halides. harvard.edu |

| i-PrMgCl·LiCl (Turbo-Grignard) | Enhanced reactivity, allows for milder reaction conditions. researchgate.netresearchgate.net |

| nBu3MgLi / iPrnBu2MgLi | Highly reactive, enables exchange at very low temperatures. nih.govacs.orgorganic-chemistry.org |

Kinetic Studies of Halogen-Magnesium Exchange Pathways

The formation of arylmagnesium halides via halogen-magnesium exchange is a crucial alternative to direct metal insertion, especially for functionalized molecules. The kinetics of this exchange are influenced by several factors, including the halide, solvent, temperature, and the nature of the exchange reagent.

The general reaction is: Ar-X + R-MgX' ⇌ Ar-MgX' + R-X

Kinetic studies reveal that the rate of exchange is significantly faster for aryl iodides than for aryl bromides. harvard.edu For aryl bromides, the reaction rate is highly dependent on the electronic properties of the aromatic ring. Electron-withdrawing substituents on the aryl bromide accelerate the exchange, while electron-donating groups, such as the benzyloxy group in the precursor to 4-benzyloxyphenyl magnesium bromide, tend to slow the reaction down. harvard.educlockss.org

To overcome the slower kinetics associated with electron-rich aryl bromides, more reactive exchange reagents have been developed. A significant breakthrough was the addition of lithium chloride (LiCl) to standard Grignard reagents like isopropylmagnesium chloride (iPrMgCl). clockss.orgresearchgate.net This mixture, commonly known as "turbo-Grignard" reagent (iPrMgCl·LiCl), dramatically enhances the rate of the Br-Mg exchange. researchgate.netsigmaaldrich.com The presence of LiCl is thought to break down dimeric Grignard aggregates and form more reactive monomeric magnesiate species, thereby increasing the speed and efficiency of the exchange. researchgate.netsigmaaldrich.com This allows the reaction to proceed smoothly at low temperatures (e.g., below 0 °C), which is critical for preventing side reactions with sensitive functional groups. harvard.edu

Table 1: Factors Influencing the Rate of Halogen-Magnesium Exchange

| Factor | Effect on Reaction Rate | Rationale |

| Halogen | I > Br > Cl | The rate decreases with increasing carbon-halogen bond strength. |

| Aryl Substituent | Electron-withdrawing groups accelerate the rate. | Increased electrophilicity of the carbon atom facilitates the exchange. clockss.org |

| Exchange Reagent | iPrMgCl·LiCl > iPrMgCl | The addition of LiCl breaks up aggregates, increasing the concentration of the active monomeric species. researchgate.netsigmaaldrich.com |

| Temperature | Higher temperatures increase the rate. | However, lower temperatures are often necessary to ensure functional group tolerance. harvard.edu |

Alternative Synthetic Routes to Arylmagnesium Species

Beyond the traditional Grignard reaction involving the direct insertion of magnesium metal into an aryl halide bond, the halogen-magnesium exchange stands out as the most powerful and widely used alternative for preparing highly functionalized arylmagnesium species. nih.gov

The exchange method, particularly using iPrMgCl or the more potent iPrMgCl·LiCl, is the method of choice for precursors containing functional groups like esters, nitriles, and ethers, which would not be compatible with the conditions of direct magnesium insertion. nih.govnih.gov For the synthesis of this compound from 4-benzyloxybromobenzene (B18167), the halogen-magnesium exchange offers a distinct advantage by proceeding under mild, homogenous conditions at low temperatures, thus preserving the benzylic ether linkage. clockss.org

Another advanced, albeit less common, alternative is directed metalation. This involves the deprotonation of an aromatic C-H bond by a strong, sterically hindered magnesium base, such as a TMP-amide base (TMP = 2,2,6,6-tetramethylpiperidyl). nih.govresearchgate.net This method allows for the regioselective formation of an arylmagnesium species directed by a nearby functional group. While powerful, it is more commonly applied to heterocyclic systems or when a suitable halide precursor is unavailable.

The iodine-magnesium exchange is also a highly efficient process and represents a key method for generating arylmagnesium reagents, often proceeding under very mild conditions. researchgate.net However, it requires the corresponding aryl iodide precursor, which may be less readily available than the bromide.

In Situ Generation and Utilization Techniques in Complex Syntheses

The inherent reactivity and potential instability of Grignard reagents have led to the development of in situ generation and utilization techniques, which are particularly valuable in complex, multi-step syntheses. vapourtec.com In this approach, the Grignard reagent is generated and immediately consumed in a subsequent reaction within the same vessel or in a continuous flow system, a process often referred to as telescoping. researchgate.net

Continuous flow processing has emerged as a robust technique for the in situ production of Grignard reagents. vapourtec.com In a typical setup, a solution of the organohalide (e.g., 4-benzyloxybromobenzene) is passed through a packed-bed reactor containing magnesium metal. vapourtec.com The resulting Grignard reagent solution flows directly into a second reactor where it is mixed with an electrophile. vapourtec.com

This methodology offers several key advantages:

Enhanced Safety: It minimizes the accumulation of large quantities of highly reactive Grignard reagents, reducing the risks associated with exotherms and potential runaway reactions. vapourtec.comgordon.edu

Improved Control: The high surface-area-to-volume ratio in microreactors allows for superior temperature control, which is crucial for managing the often exothermic formation of Grignard reagents. vapourtec.com

Synthesis of Unstable Reagents: It enables the generation and use of thermally unstable or highly sensitive organometallics that would be difficult to prepare and store in a traditional batch process. gordon.edu

High Purity and Yield: The immediate consumption of the in situ generated reagent can minimize the formation of byproducts like Wurtz coupling products, leading to cleaner reactions and higher yields. researchgate.net

By integrating the formation of this compound with its subsequent reaction in a continuous or telescoped process, chemists can efficiently incorporate this functionalized aryl nucleophile into more complex molecular architectures. researchgate.netnih.gov

Reactivity Profiles and Mechanistic Investigations of 4 Benzyloxyphenyl Magnesium Bromide

Nucleophilic Addition Reactions

4-Benzyloxyphenyl magnesium bromide, as a Grignard reagent, is a potent source of a nucleophilic carbanion. purdue.edumasterorganicchemistry.com This reactivity is harnessed in various nucleophilic addition reactions to form new carbon-carbon bonds. The polarized magnesium-carbon bond allows the benzyloxyphenyl group to act as the nucleophile, attacking electrophilic centers. purdue.edu

Reactivity with Carbonyl Compounds (Aldehydes, Ketones, Esters)

The addition of Grignard reagents to carbonyl compounds is a fundamental transformation in organic synthesis for the formation of alcohols. masterorganicchemistry.comleah4sci.com this compound reacts readily with aldehydes, ketones, and esters, with the nature of the carbonyl compound determining the class of the resulting alcohol. purdue.edulibretexts.org

With aldehydes , the nucleophilic addition of this compound leads to the formation of secondary alcohols after an acidic workup. masterorganicchemistry.comchemguide.co.uk The reaction proceeds through a nucleophilic attack on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated. leah4sci.comlibretexts.org

| Aldehyde | Product | Alcohol Class |

| Formaldehyde (B43269) | (4-(Benzyloxy)phenyl)methanol | Primary |

| Acetaldehyde | 1-(4-(Benzyloxy)phenyl)ethanol | Secondary |

| Benzaldehyde (B42025) | (4-(Benzyloxy)phenyl)(phenyl)methanol | Secondary |

When reacted with ketones , this compound yields tertiary alcohols. purdue.edumasterorganicchemistry.com The mechanism is analogous to the reaction with aldehydes, involving the formation of a tertiary alkoxide intermediate. leah4sci.com

| Ketone | Product | Alcohol Class |

| Acetone | 2-(4-(Benzyloxy)phenyl)propan-2-ol | Tertiary |

| Acetophenone | 1-(4-(Benzyloxy)phenyl)-1-phenylethanol | Tertiary |

| Benzophenone | (4-(Benzyloxy)phenyl)diphenylmethanol | Tertiary |

The reaction with esters is more complex as it involves a double addition of the Grignard reagent. masterorganicchemistry.commasterorganicchemistry.com The initial nucleophilic acyl substitution results in the formation of a ketone intermediate. This ketone is more reactive than the starting ester and immediately undergoes a second nucleophilic addition with another equivalent of the Grignard reagent to form a tertiary alcohol. masterorganicchemistry.comudel.edulibretexts.org

| Ester | Intermediate Ketone | Final Product (Tertiary Alcohol) |

| Ethyl acetate | 1-(4-(Benzyloxy)phenyl)ethan-1-one | 2-(4-(Benzyloxy)phenyl)propan-2-ol |

| Methyl benzoate | (4-(Benzyloxy)phenyl)(phenyl)methanone | (4-(Benzyloxy)phenyl)diphenylmethanol |

Ring-Opening Reactions with Epoxides

This compound can act as a nucleophile to open the strained three-membered ring of epoxides. This reaction is a valuable method for the formation of β-hydroxy ethers. The ring-opening typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring. organicchemistrytutor.comlibretexts.org

In unsymmetrical epoxides, the regioselectivity of the attack is influenced by steric and electronic factors. Under basic or neutral conditions, as with Grignard reagents, the attack generally occurs at the less sterically hindered carbon atom. organicchemistrytutor.comlibretexts.orgyoutube.com The reaction results in the formation of an alcohol after an aqueous workup. organicchemistrytutor.com For instance, the reaction of this compound with ethylene (B1197577) oxide yields 2-(4-(benzyloxy)phenyl)ethan-1-ol. libretexts.org

Addition to Imine and Nitrile Substrates

Grignard reagents, including this compound, can add to the carbon-nitrogen double bond of imines in a reaction analogous to their addition to carbonyls. This provides a direct route to the synthesis of secondary amines. The nucleophilic addition to the imine carbon forms a magnesium amide intermediate, which upon hydrolysis, yields the corresponding amine. The stereochemical outcome of this addition can often be controlled by using chiral auxiliaries on the imine. nih.gov

The reaction with nitriles offers a pathway to the synthesis of ketones. masterorganicchemistry.comlibretexts.org this compound adds to the electrophilic carbon of the nitrile to form an imine anion intermediate. libretexts.org This intermediate is then hydrolyzed with aqueous acid to produce a ketone. masterorganicchemistry.comlibretexts.orgyoutube.com For example, the reaction of this compound with benzonitrile, followed by hydrolysis, would yield (4-(benzyloxy)phenyl)(phenyl)methanone.

Cross-Coupling Reactions

Kumada-Type Cross-Coupling with Transition Metal Catalysts

The Kumada-Tamao-Corriu coupling is a powerful carbon-carbon bond-forming reaction that utilizes a Grignard reagent and an organic halide in the presence of a transition metal catalyst, typically nickel or palladium. wikipedia.orgorganic-chemistry.orgjk-sci.com this compound can serve as the organometallic nucleophile in these reactions to form biaryl compounds or other cross-coupled products. wikipedia.org

The catalytic cycle for palladium-catalyzed Kumada coupling generally involves:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide to form a Pd(II) complex. wikipedia.org

Transmetalation: The organomagnesium reagent (this compound) transfers its organic group to the palladium center, displacing the halide. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. wikipedia.org

Nickel catalysts are also highly effective and often preferred for their lower cost. organic-chemistry.orgacgpubs.org Iron-based catalysts have also emerged as a more economical and less toxic alternative for certain cross-coupling reactions. acgpubs.orgnii.ac.jp

| Catalyst System | Electrophile | Product |

| Pd(PPh₃)₄ | Iodobenzene | 4-Benzyloxy-1,1'-biphenyl |

| Ni(dppe)Cl₂ | 4-Chlorotoluene | 4-Benzyloxy-4'-methyl-1,1'-biphenyl |

| Fe(acac)₃ | Vinyl bromide | 1-(Benzyloxy)-4-vinylbenzene |

Protonolysis and Quenching Reactions for Synthetic Diversification

Grignard reagents, including this compound, are characterized by a highly polarized carbon-magnesium bond, which imparts significant nucleophilic and basic character to the organic moiety. This strong basicity makes them highly susceptible to protonolysis, a reaction with even weakly acidic protons, such as those from water, alcohols, or amines. youtube.com This reaction is typically undesirable as it consumes the Grignard reagent, converting it into the corresponding hydrocarbon—in this case, 4-benzyloxybenzene—and a magnesium salt. youtube.com Consequently, the synthesis and handling of this compound necessitate strictly anhydrous conditions to prevent its destruction. miracosta.edu

Conversely, the high reactivity of the Grignard reagent can be harnessed for synthetic diversification through controlled "quenching" reactions with various electrophiles. This process involves the deliberate addition of an electrophilic agent to the Grignard solution to form a new carbon-carbon or carbon-heteroatom bond. A classic example of this strategy is carboxylation, where the Grignard reagent is reacted with solid carbon dioxide (dry ice). miracosta.edu The nucleophilic aryl group of this compound attacks the electrophilic carbon of CO2, forming a magnesium carboxylate salt. youtube.comgmu.edu Subsequent acidic workup protonates this intermediate to yield the corresponding carboxylic acid, 4-benzyloxybenzoic acid. youtube.commiracosta.edu

This quenching strategy extends to a wide array of electrophiles, enabling the synthesis of a diverse range of polyfunctionalized molecules. For instance, reactions with aldehydes and ketones yield secondary and tertiary alcohols, respectively. miracosta.educmu.edu Similarly, reaction with acid chlorides or esters can produce ketones, although care must be taken as further reaction can lead to tertiary alcohols. youtube.comcmu.edu The ability to form new C-C bonds by quenching with different electrophiles makes this compound a versatile intermediate in organic synthesis.

Studies on the Schlenk Equilibrium and Aggregation Behavior in Solution

In solution, Grignard reagents like this compound exist not as simple monomers but as part of a complex dynamic equilibrium known as the Schlenk equilibrium. wikipedia.orgchemeurope.com This equilibrium, named after its discoverer Wilhelm Schlenk, involves the disproportionation of two equivalents of the organomagnesium halide (RMgX) into one equivalent of the corresponding diorganomagnesium compound (R₂Mg) and one equivalent of a magnesium halide salt (MgX₂). wikipedia.orgchemeurope.com

The general form of the equilibrium is: 2 RMgX ⇌ R₂Mg + MgX₂ wikipedia.org

For this compound, this equilibrium would be represented as: 2 (4-BnOC₆H₄)MgBr ⇌ (4-BnOC₆H₄)₂Mg + MgBr₂

The position of the Schlenk equilibrium is significantly influenced by several factors, including the solvent, the nature of the organic group (R), the halide (X), temperature, and concentration. wikipedia.orgchemeurope.com In coordinating ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF)—the latter being a common solvent for commercial preparations of this compound—the magnesium center is solvated, typically by two ether molecules. wikipedia.orgsigmaaldrich.com This solvation tends to favor the organomagnesium halide species (RMgX) in the equilibrium. wikipedia.orgchemeurope.com However, the addition of a strong chelating or precipitating agent like dioxane can drive the equilibrium to the right by forming an insoluble magnesium halide-dioxane complex, providing a method to isolate the diorganomagnesium species. wikipedia.org

Further complexity arises from the aggregation behavior of Grignard reagents in solution. Organomagnesium halides can form dimers, trimers, and higher oligomers, particularly at increased concentrations. wikipedia.orgchemeurope.com These aggregates can involve bridging halide atoms between two or more magnesium centers. The specific nature and concentration of these various species in solution can have a profound impact on the reactivity and selectivity of the Grignard reagent in chemical transformations. researchgate.net While these principles are fundamental to all Grignard reagents, specific quantitative thermodynamic and structural studies on the Schlenk equilibrium and aggregation of this compound are not extensively detailed in the surveyed literature.

Detailed Reaction Mechanism Elucidation

The mechanisms by which Grignard reagents react are multifaceted and have been the subject of extensive investigation. Reactions can proceed through various pathways, including polar (nucleophilic attack), single-electron transfer (SET), or concerted transition states, depending on the substrate, the Grignard reagent, and the reaction conditions.

The formation of a Grignard reagent itself involves radical intermediates. The reaction between an organic halide and magnesium metal on the magnesium surface is believed to generate radical and ion-radical pairs as key intermediates.

In subsequent reactions, the pathway taken can involve different intermediates and transition states. For nucleophilic substitution or addition reactions, a common proposal involves a four-center concerted transition state. For example, in the reaction with a ketone, the magnesium atom coordinates to the carbonyl oxygen while the nucleophilic carbon attacks the carbonyl carbon. researchgate.net This cyclic transition state facilitates the transfer of the organic group and the formation of a magnesium alkoxide intermediate.

Alternatively, some Grignard reactions are initiated by a single-electron transfer (SET) from the Grignard reagent to the substrate. quora.com This is particularly prevalent with substrates that have relatively low reduction potentials, such as certain aryl halides or ketones. The SET event generates a radical anion from the substrate and a radical cation from the Grignard reagent. quora.comrsc.org These radical intermediates then undergo further transformations, such as fragmentation and radical coupling, to form the final products. The detection of radical species by techniques like electron spin resonance (ESR) spectroscopy provides evidence for these pathways.

Kinetic studies provide valuable insights into reaction mechanisms by determining reaction rates, orders, and activation parameters. For many Grignard reactions, the kinetics are consistent with a second-order process, being first-order in the Grignard reagent and first-order in the substrate. researchgate.net This is indicative of a bimolecular rate-determining step, which could correspond to either a concerted mechanism or the initial step of a multi-step pathway. researchgate.net

The table below presents kinetic data for a related C-S coupling reaction involving phenylmagnesium bromide, illustrating the type of data obtained from such studies.

| Parameter | Value | Conditions |

| Reaction Order in PhMgBr | 1 | THF:toluene (7:10), 90°C |

| Reaction Order in Phenyl Tosylate | 1 | THF:toluene (7:10), 90°C |

| Overall Reaction Order | 2 | THF:toluene (7:10), 90°C |

| Data derived from a kinetic study on a related aryl Grignard reagent. researchgate.net |

The role of single-electron transfer (SET) has become increasingly recognized as a fundamental pathway in organomagnesium chemistry. quora.com In this mechanism, the Grignard reagent acts as a reducing agent, donating a single electron to an electrophilic substrate. rsc.org This initiation step is distinct from the traditional view of the Grignard reagent as a simple nucleophile (carbanion equivalent).

Evidence for SET pathways comes from various observations, including:

Product formation: The formation of side products resulting from radical coupling (e.g., biphenyl (B1667301) from phenylmagnesium bromide) points towards the presence of radical intermediates. youtube.com

Stereochemical outcomes: Reactions that proceed with a loss of stereochemical integrity can sometimes be explained by the formation of planar radical intermediates.

Direct detection: Spectroscopic techniques have been used to detect radical intermediates formed during certain Grignard reactions. rsc.org

The SET mechanism is often invoked to explain the reactivity of Grignard reagents with substrates like aryl halides in cross-coupling reactions, where a radical-nucleophilic aromatic substitution (SRN1) mechanism may be operative. quora.com In this pathway, an initial SET from the Grignard reagent to the aryl halide generates an aryl radical, which then combines with another Grignard molecule. quora.com The balance between polar, nucleophilic pathways and electron transfer pathways is a key determinant of the outcome of many transformations involving this compound and other Grignard reagents.

Applications of 4 Benzyloxyphenyl Magnesium Bromide in Complex Organic Synthesis

Construction of Advanced Pharmaceutical Intermediates

The carbon-magnesium bond in 4-benzyloxyphenyl magnesium bromide is highly polar, making the aryl carbon a potent nucleophile. researchgate.net This reactivity is harnessed to form carbon-carbon bonds, a fundamental operation in the construction of active pharmaceutical ingredients (APIs). Grignard reactions are pivotal in the industrial synthesis of numerous drugs. researchgate.net

A key application of this compound is its addition to carbonyl compounds and nitriles to generate complex intermediates. For example, its reaction with substituted aldehydes or acyl chlorides is a direct route to diaryl ketones or alcohols that serve as core structures in drug candidates. In one documented synthesis, this compound was reacted with 2,4,6-trimethoxy benzaldehyde (B42025) to produce an alcohol intermediate. shu.ac.uk This alcohol was then oxidized to the corresponding ketone, a crucial precursor for the synthesis of indazole alkaloids with potential pharmacological activity. shu.ac.uk This transformation highlights the reagent's utility in combining an electron-rich aromatic system (the trimethoxybenzene ring) with the versatile benzyloxy-protected phenol (B47542) moiety, creating a sophisticated molecular scaffold for further elaboration.

The table below illustrates the types of pharmaceutical intermediates that can be generated from the reaction of this compound with various electrophilic functional groups.

| Electrophile Class | Representative Electrophile | Product Class | Significance in Pharmaceutical Synthesis |

| Aldehyde | 2,4,6-Trimethoxybenzaldehyde | Secondary Alcohol | Precursor to diaryl ketones, core of alkaloid structures. shu.ac.uk |

| Ketone | Acetophenone | Tertiary Alcohol | Introduction of a sterically hindered benzyloxyphenyl group. |

| Ester | Ethyl Benzoate | Tertiary Alcohol (after double addition) | Synthesis of tri-aryl methanol (B129727) derivatives. |

| Nitrile | Benzonitrile | Ketone (after hydrolysis) | A direct method for synthesizing diaryl ketones. |

| Acyl Chloride | Benzoyl Chloride | Ketone | Efficient construction of the diaryl ketone functional group. |

Total Synthesis of Natural Products (e.g., Indazole Alkaloids, Tetrahydropyrans)

The strategic introduction of specific aromatic systems is critical in the total synthesis of natural products. This compound has been employed as a key building block in synthetic routes targeting complex alkaloids.

Indazole Alkaloids In a synthetic approach towards the indazole alkaloid Nigellidine, researchers required trimethoxyphenyl 4-benzyloxyphenyl ketone as a key starting material. shu.ac.uk Direct Friedel-Crafts acylation to produce this ketone was unsuccessful. To overcome this, a Grignard-based approach was implemented. This compound was reacted with 2,4,6-trimethoxy benzaldehyde in THF. This reaction successfully formed the carbon-carbon bond between the two aromatic rings, yielding the diaryl-substituted alcohol intermediate (Compound 52). shu.ac.uk Although subsequent oxidation of this sterically hindered alcohol to the desired ketone (Compound 53) proved challenging, its eventual formation with TEMPO demonstrated the viability of the Grignard strategy in assembling the core skeleton of the natural product's precursor. shu.ac.uk This work underscores the reagent's effectiveness in forging bonds that are otherwise difficult to create.

Synthesis of Polyfunctionalized Aromatic Systems

The creation of biaryl and other polyfunctionalized aromatic systems is a cornerstone of modern synthetic chemistry, with applications in medicinal chemistry and materials science. This compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, most notably the Kumada-Tamao-Corriu coupling. wikipedia.orgorganic-chemistry.org

In a typical Kumada coupling, the Grignard reagent is coupled with an aryl or vinyl halide in the presence of a nickel or palladium catalyst. wikipedia.orgresearchgate.net This reaction allows for the direct connection of two distinct aromatic rings. Using this compound enables the introduction of the protected phenol moiety onto another aromatic or heteroaromatic core, which may itself contain various functional groups. The benzyl (B1604629) protecting group is stable to many cross-coupling conditions, preserving the latent phenol functionality for later deprotection. This strategy provides access to a wide array of polyfunctionalized biaryls that would be challenging to synthesize using classical methods.

The following table shows representative Kumada cross-coupling reactions involving this compound.

| Coupling Partner (Ar-X) | Catalyst | Product | Significance |

| 4-Bromoanisole | NiCl₂(dppp) | 4-Benzyloxy-4'-methoxybiphenyl | Synthesis of functionalized biaryls for electronic materials or drug analogues. |

| 2-Chloropyridine | Pd(PPh₃)₄ | 2-(4-Benzyloxyphenyl)pyridine | Creation of aryl-heteroaryl linkages common in pharmaceutical scaffolds. |

| 1-Bromo-3-nitrobenzene | NiCl₂(dmpe) | 4-Benzyloxy-3'-nitrobiphenyl | Introduction of electron-withdrawing groups for further functionalization. |

Role in Precursor Synthesis for Advanced Materials (e.g., Liquid Crystals)

The rigid, rod-like structure of certain organic molecules allows them to form liquid crystal phases, which are of immense interest for display technologies and other advanced materials. nih.gov The 4-benzyloxyphenyl group is a valuable component in the design of these molecules due to its structural rigidity.

Research into novel calamitic (rod-shaped) liquid crystals has led to the synthesis of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) . nih.govtubitak.gov.tr The synthesis of this material relies on the esterification of 4-benzyloxyphenol with a custom-synthesized carboxylic acid. nih.gov 4-Benzyloxyphenol is the direct precursor that provides the terminal phenyl ring with the benzyl ether. This key building block is readily synthesized from precursors directly related to the Grignard reagent; 4-benzyloxybromobenzene (B18167) is the starting material for the Grignard reagent and can be prepared from 4-bromophenol. The resulting BDBB molecule exhibits liquid crystalline properties, demonstrating the successful application of the 4-benzyloxyphenyl moiety in materials science.

The properties of the synthesized BDBB liquid crystal are summarized below.

| Property | Value | Method | Reference |

| Molecular Formula | C₄₁H₄₂O₅ | - | nih.gov |

| Phase Transition | Crystal to Nematic (T_C-N) | DSC | nih.gov |

| Nematic to Isotropic (T_N-I) | DSC | nih.gov | |

| Application | Stationary phase for IGC studies | Inverse Gas Chromatography | nih.govtubitak.gov.tr |

Stereoselective Syntheses Facilitated by this compound

While this compound is itself achiral, it can participate in stereoselective reactions to create chiral molecules with high levels of stereocontrol. This is typically achieved through one of three main strategies: substrate control, auxiliary control, or catalyst control.

In catalyst-controlled reactions, a chiral ligand coordinates to a metal catalyst, creating a chiral environment that influences the outcome of the reaction. For example, nickel-catalyzed asymmetric Kumada couplings have been developed that can couple Grignard reagents with prochiral electrophiles to generate products with high enantioselectivity. nih.gov In such a system, a chiral ligand like a PyBox derivative renders the nickel catalyst asymmetric, which then guides the addition of the Grignard reagent (such as this compound) to one face of the substrate over the other.

While specific, published examples of highly stereoselective couplings using this compound are not widespread, the principles are well-established. nih.gov The reaction of this Grignard reagent with a chiral aldehyde or ketone bearing a nearby stereocenter can proceed with high diastereoselectivity, following predictable models like the Felkin-Anh or Cram-chelation models. These methods are fundamental in modern organic synthesis for producing enantiomerically enriched compounds, and the application of these strategies with this compound provides a pathway to chiral molecules containing the valuable benzyloxy-protected phenol pharmacophore.

Catalytic Transformations Involving 4 Benzyloxyphenyl Magnesium Bromide

Metal-Catalyzed Cross-Coupling Methodologies

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. 4-Benzyloxyphenyl magnesium bromide serves as a key nucleophilic partner in these transformations, often catalyzed by transition metals like nickel, cobalt, and rhodium.

Nickel-Catalyzed Cross-Coupling:

Nickel catalysts are effective for coupling aryl Grignard reagents with various electrophiles. nih.gov These reactions often proceed through a catalytic cycle involving oxidative addition of the electrophile to a Ni(0) species, followed by transmetalation with the Grignard reagent and reductive elimination to yield the cross-coupled product. nih.gov The use of specific ligands can significantly influence the efficiency and selectivity of these reactions. For instance, nickel complexes with spiro-bidentate-pyox ligands have been successfully employed in the cross-electrophile coupling of aryl bromides and primary alkyl bromides. nih.gov While direct examples specifically detailing this compound in all types of nickel-catalyzed reactions are not extensively documented in the provided results, the general reactivity of aryl Grignard reagents suggests its applicability in these systems. nih.govresearchgate.netchemrxiv.org

Cobalt-Catalyzed Cross-Coupling:

Cobalt catalysis offers a cost-effective and reactive alternative to palladium and nickel for certain cross-coupling reactions. Cobalt(II) salts, often in combination with ligands, can catalyze the coupling of Grignard reagents with organic halides and other electrophiles. acs.orgresearchgate.net Mechanistic studies suggest that these reactions can involve the formation of organocobalt intermediates and may proceed through radical pathways or via the formation of a Grignard reagent as an intermediate in C-O bond activation reactions. acs.org For example, cobalt-catalyzed cross-coupling of arylmagnesium bromides with alkenyl triflates has been demonstrated to proceed in high yields. researchgate.net

Rhodium-Catalyzed Cross-Coupling:

Rhodium catalysts are also utilized in cross-coupling reactions, although they are sometimes less common for Grignard reagents compared to nickel and palladium. The specific applications and mechanisms can vary widely depending on the ligand and reaction conditions.

The following table summarizes representative metal-catalyzed cross-coupling reactions involving aryl Grignard reagents, which are analogous to the expected reactivity of this compound.

| Catalyst System | Electrophile | Grignard Reagent | Product Type | Yield (%) | Reference |

| NiBr2 / spiro-bidentate-pyox | Aryl bromide | Primary alkyl bromide | Primary alkylated arene | Good | nih.gov |

| Co(acac)3 / PPh3 | Alkenyl triflate | Arylmagnesium bromide | Aryl-substituted alkene | 79-87 | researchgate.net |

| Pd(OAc)2 / t-Bu3P / ZnBr2 | Aryl bromide | Cyclopropylmagnesium bromide | Cyclopropyl arene | Very Good | organic-chemistry.org |

Asymmetric Induction in Grignard Additions

The addition of Grignard reagents to prochiral carbonyl compounds is a powerful method for creating chiral tertiary alcohols, which are valuable building blocks in organic synthesis. nih.gov Achieving high levels of enantioselectivity in these reactions often requires the use of chiral ligands or chiral solvents.

The development of chiral ligands that can effectively control the stereochemical outcome of Grignard additions has been an area of significant research. nih.govrsc.org For example, DACH-derived chiral ligands have shown remarkable improvement in asymmetric induction for the addition of aryl Grignard reagents to ketones, leading to the synthesis of enantioenriched diaryl-alkyl chiral tertiary alcohols. nih.govrsc.org While a specific study on this compound was not found, the general success with other substituted aryl Grignard reagents suggests its potential in this methodology. nih.gov

The mechanism of asymmetric induction often involves the formation of a chiral magnesium complex in which the ligand dictates the facial selectivity of the Grignard addition to the carbonyl substrate. nih.gov The choice of solvent can also play a role in the degree of stereoselectivity. wmich.edu

| Carbonyl Compound | Grignard Reagent | Chiral Ligand/Solvent | Product | Enantiomeric Excess (ee) | Reference |

| Acetophenone | p-Chlorophenylmagnesium bromide | (R,R)-L12 | (R)-1-(4-chlorophenyl)-1-phenylethanol | High | nih.gov |

| Ketones | Aryl Grignard reagents | DACH-derived chiral ligands | Chiral tertiary alcohols | Good to excellent | nih.gov |

| Acetaldehyde | Phenylmagnesium bromide | (+)-2-MeTHF (chiral solvent) | 1-phenylethanol | 2.15% | wmich.edu |

Role of Magnesium Salts as Lewis Acid Catalysts or Co-catalysts

Magnesium salts, which are inherently present in Grignard reagent solutions or can be added as co-catalysts, can significantly influence the reactivity and selectivity of these organometallic compounds. researchgate.net They can function as Lewis acids, activating electrophiles towards nucleophilic attack.

For instance, magnesium(II) species can coordinate to the carbonyl oxygen of an aldehyde or ketone, increasing its electrophilicity and facilitating the addition of the Grignard reagent. acs.org In some cases, the addition of external magnesium salts like magnesium chloride (MgCl2) or magnesium bromide (MgBr2) can alter the course of a reaction. researchgate.netrsc.org For example, in the reductive coupling of dihalogenogermanes, the presence of MgBr2 influences the ring size of the resulting cyclogermanes. rsc.org

Furthermore, the presence of lithium chloride (LiCl) in so-called "Turbo-Grignard" reagents is known to break down polymeric Grignard aggregates, leading to more reactive monomeric species. researchgate.net This enhancement of reactivity is attributed to the formation of more electron-rich and nucleophilic ate complexes. researchgate.net

Emerging Catalytic Strategies for Grignard Reagent Activation and Chemoselectivity

Modern organic synthesis continually seeks more efficient and selective methods for chemical transformations. Emerging strategies for Grignard reagent activation and enhancing chemoselectivity include the use of novel catalytic systems and reaction conditions.

One area of development is the use of in situ generated catalysts and flow chemistry. Continuous flow processes can offer better control over reaction parameters, leading to improved yields and selectivity, and can be safer for large-scale synthesis. researchgate.netresearchgate.net

Another strategy involves the use of additives to modulate the reactivity of Grignard reagents. For example, the addition of zinc halides can "soften" a Grignard reagent, leading to improved outcomes in palladium-catalyzed cross-coupling reactions. organic-chemistry.org

Chemoselectivity, the ability to react with one functional group in the presence of others, is a critical aspect of complex molecule synthesis. umn.eduyoutube.com While Grignard reagents are highly reactive, their chemoselectivity can be poor. rsc.org Protecting groups are often employed to mask reactive functional groups that are not intended to participate in the reaction. youtube.com However, research into catalytic methods to control the chemoselectivity of Grignard reactions without the need for protecting groups is an active area. Theoretical studies have even explored the use of shaped laser pulses to control the reactivity of Grignard reagents toward specific carbonyl bonds. rsc.org

Advanced Analytical and Spectroscopic Research Methodologies

Spectroscopic Probes for Reaction Monitoring and Mechanistic Insights (e.g., in situ NMR, IR)

In situ spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for real-time monitoring of chemical reactions involving 4-benzyloxyphenyl magnesium bromide. mt.commt.com These techniques provide a continuous stream of data on the concentrations of reactants, intermediates, and products without the need for sample extraction, which can be particularly advantageous when dealing with air- and moisture-sensitive organometallic compounds. mt.comuvic.ca

In situ Infrared (IR) Spectroscopy:

Reaction Initiation and Progress: In situ Fourier Transform Infrared (FTIR) spectroscopy is highly effective for monitoring the formation of Grignard reagents. researchgate.net The initiation of the reaction between the aryl halide (4-benzyloxybromobenzene) and magnesium can be clearly observed by the decrease in the infrared absorbance of the C-Br bond and the appearance of new bands associated with the C-Mg bond. researchgate.netresearchgate.net This real-time monitoring helps ensure that the reaction has safely initiated before proceeding with the addition of the remaining halide. researchgate.net

Mechanistic Studies: By tracking the concentration profiles of reactants and products over time, kinetic data can be obtained, providing insights into the reaction mechanism. mt.com For instance, the formation of byproducts can be detected and quantified, helping to understand competing reaction pathways. researchgate.net The R-Mg absorption band for phenyl Grignard reagents typically appears in the range of 365-383 cm⁻¹. researchgate.net

Process Optimization: The use of in situ IR spectroscopy facilitates the optimization of reaction conditions, such as temperature and addition rates, to maximize yield and minimize impurity formation. researchgate.net This is particularly important in industrial settings to ensure product quality and reduce cycle times. researchgate.net

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy:

Structural Information: In situ NMR spectroscopy provides detailed structural information about the species present in the reaction mixture. researchgate.net For organomagnesium compounds, changes in the chemical shifts of the aromatic protons of the benzyloxyphenyl group can be monitored to follow the conversion of the starting aryl bromide to the Grignard reagent.

Mechanistic Elucidation: NMR can be used to detect and characterize transient intermediates that may not be observable by other techniques. researchgate.net This is crucial for understanding complex reaction mechanisms, including the Schlenk equilibrium, which describes the equilibrium between the Grignard reagent (RMgX) and its corresponding diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species.

Quantitative Analysis: Modern NMR techniques allow for quantitative analysis of the reaction mixture, providing accurate measurements of the concentrations of different species over time. rsc.org

The combination of in situ IR and NMR spectroscopy offers a comprehensive understanding of the formation and reactivity of this compound, enabling detailed mechanistic investigations and process control. researchgate.net

Chromatographic Techniques for Reaction Mixture Analysis and Yield Determination (e.g., GC)

Chromatographic techniques, particularly Gas Chromatography (GC), are indispensable for the analysis of reaction mixtures containing this compound and for the accurate determination of product yields. acs.orgchromtech.com

Gas Chromatography (GC):

Reaction Monitoring and Yield Determination: After quenching the reaction mixture, GC analysis allows for the separation and quantification of volatile components, including unreacted starting materials, the desired product (often after derivatization), and any volatile byproducts. rsc.orgchemrxiv.org To determine the yield of a reaction where this compound is used as a reagent, a known amount of an internal standard is added to the quenched reaction mixture before GC analysis. rsc.org This allows for accurate quantification of the product.

Analysis of Byproducts: GC is instrumental in identifying and quantifying byproducts formed during the Grignard reaction. For instance, in the synthesis of benzylmagnesium bromide, the Wurtz coupling product can be a significant byproduct, and its formation can be monitored by GC. chemrxiv.org

Purity Assessment: The purity of the final product, isolated after workup and purification, is routinely assessed using GC.

High-Performance Liquid Chromatography (HPLC):

Analysis of Non-Volatile Compounds: For reactions involving non-volatile products or intermediates, HPLC is the chromatographic method of choice. chromtech.com It allows for the separation and quantification of a wide range of compounds based on their polarity. asccollegekolhar.in

Reaction Progress Monitoring: Samples can be withdrawn from the reaction mixture at different time intervals, quenched, and analyzed by HPLC to track the progress of the reaction. mt.com

The following table summarizes the application of chromatographic techniques in the context of this compound reactions.

| Technique | Application | Information Obtained |

| Gas Chromatography (GC) | Analysis of quenched reaction mixtures | Quantification of volatile reactants, products, and byproducts; determination of reaction yield and purity. rsc.orgchemrxiv.org |

| High-Performance Liquid Chromatography (HPLC) | Analysis of non-volatile compounds | Separation and quantification of products and intermediates; monitoring reaction progress. mt.comchromtech.com |

| Thin Layer Chromatography (TLC) | Rapid reaction monitoring | Qualitative assessment of reaction completion and identification of major components. chromtech.com |

Mass Spectrometry for Structural Elucidation of Reaction Products and Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of reaction products and, in some cases, reactive intermediates formed in reactions involving this compound. uvic.camdpi.com

Molecular Weight Determination: MS provides the molecular weight of the analyte with high accuracy, which is a fundamental piece of information for identifying the products of a reaction. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule from its exact mass. mdpi.com

Structural Elucidation through Fragmentation: In addition to the molecular ion peak, the mass spectrum also shows a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to deduce the connectivity of atoms. For products derived from this compound, characteristic fragmentation patterns would involve cleavage of the benzyl (B1604629) group, the ether linkage, and the bonds to the magnesium halide moiety.

Analysis of Organometallic Intermediates: While the direct analysis of highly reactive organometallic species like Grignard reagents by conventional MS techniques is challenging due to their instability, specialized techniques such as electrospray ionization (ESI-MS) can be used to study solution-phase speciation. uvic.ca This can provide insights into the nature of the organomagnesium complexes present in solution.

The data obtained from mass spectrometry, often used in conjunction with NMR and IR spectroscopy, is crucial for the unambiguous identification and structural characterization of the products formed in reactions utilizing this compound.

X-ray Crystallography of Related Organomagnesium Complexes for Structural Understanding

X-ray crystallography is the most definitive method for determining the three-dimensional structure of crystalline solids at the atomic level. wikipedia.orgresearchpublish.com While obtaining a single crystal of this compound itself may be challenging, the structural analysis of related organomagnesium complexes provides invaluable insights into the bonding and structure of this Grignard reagent. anu.edu.au

Solid-State Structure: X-ray diffraction analysis of crystalline organomagnesium compounds reveals precise information about bond lengths, bond angles, and the coordination environment of the magnesium atom. nih.govnih.gov This data is fundamental to understanding the nature of the carbon-magnesium bond and the role of solvent molecules in coordinating to the metal center.

Understanding the Schlenk Equilibrium: The solid-state structures of various Grignard reagents and their derivatives have provided concrete evidence for the existence of different species involved in the Schlenk equilibrium. For example, crystal structures have confirmed the presence of monomeric, dimeric, and polymeric structures, as well as the formation of R₂Mg and MgX₂ species.

Informing Mechanistic Studies: A detailed understanding of the structure of the Grignard reagent in the solid state can help to rationalize its reactivity and inform mechanistic hypotheses. acs.org For example, the degree of aggregation and the coordination of solvent molecules can significantly influence the reagent's nucleophilicity and reaction pathways.

The study of the crystal structures of analogous aryl Grignard reagents provides a structural foundation for understanding the behavior of this compound in chemical reactions.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Pathways and Energy Landscapes

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of Grignard reactions. nih.gov DFT calculations, particularly using functionals like B3LYP, have been instrumental in investigating the stereoselective addition of Grignard reagents to carbonyl compounds. nih.govresearchgate.net These studies have revealed that the reaction can proceed through different pathways, including a polar, concerted mechanism and a stepwise single electron transfer (SET) process. nih.govacs.org

For instance, computational studies on the reaction of methylmagnesium chloride with formaldehyde (B43269) in dimethyl ether have shown that a dimeric Grignard reagent is involved. nih.govresearchgate.net The coordination of the carbonyl compound to the magnesium atoms in the dimer facilitates the formation of a four-centered transition state, leading to the formation of strong O-Mg and C-C bonds. nih.gov The energy barrier for such reactions is influenced by the nature of the reactants and the solvent. rsc.org

The choice between a concerted polar mechanism and a stepwise SET pathway is dictated by factors such as the steric bulk of the alkyl group and the electronic properties of the substrate. nih.govacs.org When the alkyl group is bulky, the formation of the C-C bond can be sterically hindered, favoring the SET mechanism which involves the formation of a diradical intermediate. nih.govacs.org The relative energies of the precursor geometries play a crucial role in determining the preferred pathway. nih.gov

Recent advancements in computational methods, such as ab initio molecular dynamics (AIMD), allow for an even more detailed exploration of reaction pathways by explicitly considering the dynamic effects of the solvent. acs.org These methods have been used to study the Grignard reaction in the presence of carbonyl substrates, providing a more comprehensive understanding of the factors that drive the reaction toward a specific mechanism. acs.org

Table 1: Comparison of Proposed Reaction Mechanisms for Grignard Addition

| Mechanism | Description | Key Intermediates | Influencing Factors |

| Polar Concerted | A single-step process involving a four-centered transition state. nih.gov | Four-centered transition state | Steric hindrance, solvent coordination nih.govacs.org |

| Single Electron Transfer (SET) | A stepwise process initiated by the transfer of an electron. nih.gov | Diradical species nih.gov | Substrate's reduction potential, steric bulk of the Grignard reagent acs.orgacs.org |

Modeling of Grignard Reagent Structure and Aggregation States

Grignard reagents are known to exist in solution as a complex equilibrium of various species, a phenomenon described by the Schlenk equilibrium. acs.org Computational modeling has been crucial in understanding the structure and aggregation states of these reagents. rsc.org Depending on the solvent, the concentration, and the nature of the organic and halide components, Grignard reagents can exist as monomers, dimers, or higher oligomers. rsc.org

In ethereal solvents like diethyl ether (Et2O) or tetrahydrofuran (B95107) (THF), Grignard reagents form various solvated species. acs.org Computational studies have shown that the solvent plays a critical role in the Schlenk equilibrium by coordinating to the magnesium center. acs.org For example, in THF, the equilibrium tends to favor the formation of dialkylmagnesium (R2Mg) and magnesium dihalide (MgX2) species, whereas in diethyl ether, the alkylmagnesium halide (RMgX) is the predominant species. acs.org

DFT calculations have been employed to investigate the structures of these aggregates. researchgate.net For instance, studies have suggested that dinuclear Grignard moieties can be more reactive than their monomeric counterparts in nucleophilic addition reactions. researchgate.net The structure of these aggregates can influence the reactivity and selectivity of the Grignard reaction. nih.gov The addition of salts like lithium chloride (LiCl) can further complicate the equilibrium by forming mixed aggregates, which can enhance the reactivity of the Grignard reagent. researchgate.net

Table 2: Common Aggregation States of Grignard Reagents in Solution

| Aggregation State | General Formula | Predominant Solvent |

| Monomer | RMgX(Solvent)n | THF acs.org |

| Dimer | (RMgX)2(Solvent)n | Diethyl Ether acs.org |

| Schlenk Equilibrium Components | R2Mg + MgX2 | THF acs.org |

Prediction of Reactivity and Selectivity in Grignard Reactions

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of Grignard reactions. rsc.org By calculating the energy barriers for different reaction pathways, it is possible to predict which products will be formed preferentially. rsc.org This is particularly important in cases where multiple reactive sites are present in the substrate, leading to issues of chemoselectivity or regioselectivity. umn.edu

For example, in the reaction of a Grignard reagent with a substrate containing multiple electrophilic centers, DFT calculations can be used to determine the activation energies for the attack at each site. The pathway with the lower activation energy will be the favored one, thus allowing for the prediction of the major product. rsc.org This approach has been successfully applied to understand the chemoselectivity in reactions of Grignard reagents with multifunctional compounds. umn.edu

Furthermore, computational models can help in understanding the factors that control stereoselectivity. nih.gov By analyzing the transition state structures, it is possible to rationalize why one stereoisomer is formed in excess over the other. The steric and electronic interactions in the transition state are key determinants of the stereochemical outcome of the reaction. nih.gov

The development of machine learning models is also becoming an increasingly important tool for predicting the outcomes of organic reactions, including those involving Grignard reagents. rsc.org These models can be trained on large datasets of known reactions to predict the products of new reactions with high accuracy. acs.org

Elucidation of Electron Transfer Mechanisms and Orbital Interactions

The question of whether a Grignard reaction proceeds via a polar or a single electron transfer (SET) mechanism has been a long-standing topic of debate. acs.org Computational studies have provided significant insights into the electronic nature of these reactions. The likelihood of an SET mechanism is strongly dependent on the substrate. acs.org

For substrates with low-lying empty π* orbitals, such as aromatic ketones, the SET pathway becomes more favorable. rsc.orgacs.org In such cases, the Grignard reagent can transfer an electron to the substrate, forming a radical ion pair. acs.org The stability of this radical intermediate is a key factor in determining the feasibility of the SET mechanism. acs.org Computational calculations of the Mg-C bond dissociation energy (BDE) in the presence of a substrate can provide a quantitative measure of the propensity for a radical pathway. For instance, the Mg–CH3 BDE is significantly lowered when a substrate like fluorenone is coordinated to the magnesium center. acs.org

Orbital interaction analysis, often performed using tools like Natural Bond Orbital (NBO) analysis, can further elucidate the nature of the bonding and the electronic interactions during the reaction. acs.org These analyses can reveal the flow of electron density from the Grignard reagent to the substrate and identify the key orbital overlaps that lead to bond formation. acs.org The interaction between the highest occupied molecular orbital (HOMO) of the Grignard reagent and the lowest unoccupied molecular orbital (LUMO) of the substrate is a central aspect of the polar mechanism. acs.org In contrast, the SET mechanism involves the transfer of an electron from the HOMO of the Grignard reagent to the LUMO of the substrate. acs.org

Challenges and Future Directions in 4 Benzyloxyphenyl Magnesium Bromide Chemistry

Strategies for Enhanced Functional Group Tolerance and Chemoselectivity

A significant challenge in using Grignard reagents, including 4-benzyloxyphenyl magnesium bromide, is their high reactivity, which can lead to a lack of functional group tolerance and poor chemoselectivity. fiveable.me Grignard reagents are strong bases and nucleophiles, reacting readily with acidic protons found in alcohols, amines, and carboxylic acids, and with electrophilic functional groups like aldehydes, ketones, and esters. fiveable.me

Strategies to overcome these limitations are crucial for the synthesis of complex molecules. One primary approach is the use of protecting groups . masterorganicchemistry.com For instance, if a molecule contains both a halide for Grignard formation and a reactive ketone, the ketone can be protected as an acetal (B89532). masterorganicchemistry.com The acetal is unreactive towards the Grignard reagent, allowing the Grignard to be formed and reacted with another electrophile. The protecting group can then be removed to reveal the original ketone. masterorganicchemistry.com

Another key strategy involves the optimization of reaction conditions . numberanalytics.com Factors such as the choice of solvent, reaction temperature, and the rate of addition of reactants can significantly influence the selectivity of a Grignard reaction. numberanalytics.comnumberanalytics.com The use of coordinating solvents like tetrahydrofuran (B95107) (THF) is essential to solvate and stabilize the magnesium center. wikipedia.org

The addition of catalysts and additives can also enhance chemoselectivity. For example, the use of copper salts like copper(I) iodide (CuI) or lithium chloride (LiCl) can promote specific reaction pathways over others. numberanalytics.com

| Strategy | Description | Example Application for this compound Chemistry |

| Protecting Groups | Temporarily masking a reactive functional group to prevent its reaction with the Grignard reagent. masterorganicchemistry.com | Protecting a ketone as an acetal on a substrate before reacting with this compound. masterorganicchemistry.com |

| Reaction Condition Optimization | Fine-tuning parameters like solvent and temperature to favor the desired reaction pathway. numberanalytics.com | Using THF as a solvent to stabilize the Grignard reagent and controlling the temperature to minimize side reactions. wikipedia.org |

| Catalysts and Additives | Employing substances that can direct the reaction towards a specific product. numberanalytics.com | Using CuI to facilitate a conjugate addition reaction instead of a direct addition to an α,β-unsaturated carbonyl compound. |

Development of More Sustainable and Greener Synthetic Approaches

Traditional batch production of Grignard reagents presents several environmental and safety concerns, including the use of volatile and flammable solvents and the exothermic nature of the reaction. fraunhofer.de Modern research is focused on developing more sustainable and greener methods for the synthesis of this compound.

The choice of solvents also plays a critical role in green chemistry. While ethers like THF are effective, research into more environmentally benign solvent systems is ongoing. numberanalytics.comwikipedia.org The development of methods that reduce the volume of solvent required or utilize recyclable solvents would represent a significant step forward.

Another aspect of greener synthesis is the efficient use of magnesium. Techniques that involve the in situ activation of magnesium metal can lead to higher yields and reduce waste. researchgate.net

| Green Chemistry Approach | Advantages | Relevance to this compound |

| Continuous Flow Synthesis | Improved heat transfer, enhanced safety, better scalability, reduced byproducts. fraunhofer.deresearchgate.net | Enables safer and more efficient large-scale production with higher yields. |

| Alternative Solvents | Reduced environmental impact, potential for recycling. | Research into greener solvent alternatives to THF is an active area of investigation. |

| In situ Magnesium Activation | Higher reactivity and yields, less waste. researchgate.net | Can improve the efficiency of the Grignard formation step. |

Innovations in Reaction Control and Scalability for Industrial Applications

The transition from laboratory-scale synthesis to industrial production of this compound requires robust and scalable processes with precise reaction control. Innovations in this area are critical for ensuring safety, consistency, and cost-effectiveness.

As mentioned, continuous flow processing is a major innovation for scalability. fraunhofer.de It allows for the continuous provision of a large excess of magnesium and integrated mechanical activation, leading to more consistent product quality. fraunhofer.de Fraunhofer IMM has developed laboratory and pilot-scale continuous set-ups that have demonstrated the potential for industrially relevant throughputs for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. fraunhofer.de

To achieve precise control, real-time monitoring techniques are being integrated into the synthesis process. mt.com Technologies like inline Fourier-transform infrared spectroscopy (FTIR), such as ReactIR, and online nuclear magnetic resonance (NMR) spectroscopy allow chemists and engineers to track the concentration of reactants and the formation of the Grignard reagent as the reaction progresses. mt.comresearchgate.net This data enables dynamic adjustments to reaction parameters to optimize yield and safety. researchgate.net Reaction calorimeters are also used to measure the heat flow of the reaction, which is essential for safe scale-up. mt.com

Kinetic modeling is another powerful tool for designing and scaling up Grignard reactions. By developing a kinetic model, it is possible to predict reaction dynamics at different scales of operation, minimizing uncertainty during scale-up. acs.org

| Innovation | Benefit | Application in this compound Synthesis |

| Continuous Flow Reactors | Enables safe and efficient production at an industrial scale with high throughput. fraunhofer.deresearchgate.net | Can be used for the large-scale manufacturing of this compound for use in pharmaceuticals and other industries. |

| Real-Time Monitoring (FTIR, NMR) | Allows for precise control over reaction parameters, leading to optimized yields and enhanced safety. mt.comresearchgate.net | Provides in-process data to ensure the complete conversion of the starting halide and monitor the concentration of the Grignard reagent. |

| Kinetic Modeling | Predicts reaction behavior at different scales, facilitating a smoother and more reliable scale-up process. acs.org | Can be used to design a robust manufacturing process for this compound. |

Expanding the Scope of Synthetic Applications Through Novel Reactivity Modes

While the classical reactivity of this compound as a nucleophile in additions to carbonyls and other electrophiles is well-established, researchers are exploring novel reactivity modes to expand its synthetic utility. numberanalytics.com

One emerging area is the use of Grignard reagents in transition-metal-catalyzed cross-coupling reactions . While not as common as other organometallic reagents in this context, there is potential for developing new catalytic systems that can effectively utilize Grignard reagents like this compound as coupling partners.

Another area of interest is the development of new reactions that exploit the fundamental properties of the Grignard reagent in unconventional ways. For example, recent research has shown the borylation of C(sp3)−O bonds in dialkyl ethers, a reaction that traditionally has limitations in regioselectivity and functional group compatibility when using Grignard reagents. acs.org Advances that could enable the direct and selective functionalization of otherwise inert bonds using Grignard reagents would be highly valuable.

The exploration of reactions with a wider range of electrophiles beyond traditional carbonyl compounds is also a continuing effort. This includes reactions with nitriles, epoxides, and various heterocycles, though these can sometimes lead to undesired side reactions. fiveable.menumberanalytics.com Future work will likely focus on developing more selective methods for these transformations.

| Novel Reactivity | Potential Application | Future Outlook for this compound |

| Transition-Metal-Catalyzed Cross-Coupling | Formation of new carbon-carbon and carbon-heteroatom bonds. | Development of new catalysts could enable its use in a wider range of coupling reactions. |

| Novel Functionalization Reactions | Access to new types of molecular structures. | Exploring its use in reactions like C-H activation or reactions with less common electrophiles. |

| Enhanced Reactivity with Diverse Electrophiles | Synthesis of a broader array of complex molecules. | Improving selectivity in reactions with challenging substrates like nitriles and multifunctional compounds. |

常见问题

Q. What are the standard synthetic routes for preparing 4-benzyloxyphenyl magnesium bromide, and how can purity be ensured?

The compound is synthesized via a Grignard reagent protocol: magnesium metal reacts with 4-benzyloxybromobenzene in anhydrous tetrahydrofuran (THF) under inert conditions. Key steps include:

- Magnesium activation : Flame-drying magnesium turnings to remove oxide layers.

- Controlled addition : Slow addition of the aryl halide to prevent runaway exothermic reactions.

- Purity verification : Titration with iodine to quantify active Mg (unreacted Mg gives a blue-black complex) . Post-synthesis, distillation under reduced pressure removes THF, and the reagent is stored in THF at 2–8°C to prevent degradation .

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

- NMR spectroscopy : - and -NMR in deuterated THF can identify the benzyloxy group (δ 5.0–5.2 ppm for OCHPh) and aromatic protons (δ 6.8–7.4 ppm) .

- Mass spectrometry (APCI-MS) : Look for the molecular ion peak [M+H] at m/z 287.45, with fragmentation patterns confirming the benzyloxy moiety .

- Elemental analysis : Validate Mg and Br content (±0.3% theoretical values) .

Q. What precautions are critical for handling and storing this Grignard reagent?

- Moisture avoidance : Use Schlenk lines or gloveboxes; even trace water causes hydrolysis, releasing benzene derivatives.

- Inert atmosphere : Store under argon or nitrogen to prevent oxidation.

- Temperature control : Maintain 2–8°C to slow THF decomposition, which can form peroxides .

Q. What are typical reaction pathways for this compound in organic synthesis?

- Nucleophilic addition : Reacts with ketones (e.g., benzophenone) to form tertiary alcohols.

- Cross-coupling : Suzuki-Miyaura reactions with palladium catalysts to synthesize biaryl systems.

- Protecting group strategies : The benzyloxy group can be deprotected via hydrogenolysis for phenolic intermediates .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale syntheses of this compound?

- Solvent purity : Use freshly distilled THF with <10 ppm water (Karl Fischer titration).

- Magnesium quality : Pre-treated Mg turnings (washed with HCl, dried) enhance reactivity.

- Kinetic control : Slow addition rates (0.5 mL/min) and temperatures below 40°C minimize side reactions like Wurtz coupling .

Q. How can side reactions (e.g., protonolysis or dimerization) be minimized during its use?

- Protonolysis mitigation : Avoid protic solvents; use anhydrous ethers (THF) and pre-dry substrates.

- Dimerization suppression : Maintain dilute conditions (<0.5 M in THF) and low temperatures (−10°C).

- By-product analysis : GC-MS can identify biphenyl derivatives from coupling, guiding stoichiometric adjustments .

Q. What strategies enable the incorporation of this compound into sterically hindered substrates?

- Directed ortho-metalation : Use Lewis acids (e.g., BF) to guide regioselectivity in polyaromatic systems.

- Microwave-assisted synthesis : Short reaction times (5–10 min) reduce decomposition risks in sensitive substrates.

- Case study : This reagent was used to synthesize 29α-(4-benzyloxyphenyl)-ecdysone derivatives via a three-step sequence involving methylidenation and benzyloxy coupling .

Q. How does prolonged storage impact the reactivity of this compound, and how can stability be assessed?

- Degradation pathways : THF peroxides (formed at >8°C) oxidize the reagent, reducing active Mg content.

- Stability assays : Periodic -NMR to detect benzyl alcohol (δ 1.5 ppm) or benzene byproducts.

- Reactivity tests : Titrate aliquots with benzaldehyde; reduced yields indicate decomposition .

Q. How should researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

- Cross-validation : Compare with structurally analogous Grignard reagents (e.g., 4-tert-butylphenyl Mg Br, δ 7.1–7.3 ppm for aryl protons) .

- Solvent effects : Note that deuterated THF vs. DO can cause shifts up to 0.5 ppm.

- Collaborative studies : Reproduce spectra using high-field NMR (≥500 MHz) and share raw data via platforms like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。